1,3-Bis(dimethylaminomethyl)benzene
Overview
Description
1,3-Bis(dimethylaminomethyl)benzene is a chemical compound with the molecular formula C12H20N2 . It is a colorless to almost colorless clear liquid .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two dimethylaminomethyl groups attached at the 1 and 3 positions . The exact 3D structure may require further computational or experimental studies for accurate determination .Physical and Chemical Properties Analysis
This compound has a molecular weight of 192.31 . It is a liquid at 20 degrees Celsius . The compound has a specific gravity of 0.91 and a refractive index of 1.50 . Its flash point is 86°C .Scientific Research Applications
Formation of Mixed Alkyl-lithium Aggregates
The lithiation of 1,3-bis(dimethylaminomethyl)benzene has been studied for its role in forming mixed aryl-, alkyl-lithium aggregates. This research has highlighted the formation of dimeric aggregates with a unique C–Li2–C2′–Li2–C ladder-type framework, demonstrating its potential in stereochemical applications and organometallic chemistry (Donkervoort et al., 1998).
Synthesis Optimization in Chemical Manufacturing
This compound plays a crucial role in the synthesis of 1,3-Bis(isocyanatomethyl)benzene, which is utilized in various industries like optical polymer composites and automotive. The research focused on developing a non-phosgene green synthesis process, aiming for a safer and more environmentally friendly production method (Jianxun et al., 2018).
Self-Assembling in Organometallic Chemistry
The self-assembling capabilities of this compound have been explored in the formation of 2:2 mixed alkyllithium aggregates. These aggregates showcase an unprecedented ladder-type arrangement, which could be significant in the development of novel organometallic structures (Wijkens et al., 1997).
Crystal Chemistry and Spectroscopy
Studies in crystal chemistry and spectroscopy have examined the complexes of this compound, revealing insights into molecular structures and intramolecular hydrogen bonds. These findings are valuable for understanding the molecular behavior and interactions in various chemical processes (Bartoszak-Adamska et al., 1998).
Applications in Material Synthesis
Research has demonstrated the use of this compound in the synthesis of optical materials, such as in the creation of compounds with specific spectroscopic properties. This includes studies on molecular geometry, vibrational frequencies, and absorption spectrum, vital for developing advanced optical materials (Li et al., 2013).
Safety and Hazards
1,3-Bis(dimethylaminomethyl)benzene is classified as a dangerous substance. It can cause severe skin burns and eye damage . It is also classified as a combustible liquid . Safety measures include avoiding heat/sparks/open flames/hot surfaces and wearing protective gloves/clothing/eye protection/face protection .
Mechanism of Action
Target of Action
1,3-Bis(dimethylaminomethyl)benzene is a chemical compound that has been used as a ligand in the synthesis of hypervalent organometallic compounds . The primary targets of this compound are therefore the metal centers of these organometallic compounds.
Mode of Action
The compound interacts with its targets by donating its lone pair of electrons to the metal center, forming a coordinate bond. This interaction results in the formation of a complex, which can then participate in various chemical reactions .
Biochemical Pathways
It is known that the compound plays a crucial role in the suzuki–miyaura cross-coupling reaction , a widely-used method for forming carbon-carbon bonds. The downstream effects of this reaction include the synthesis of various organic compounds, including pharmaceuticals and polymers .
Result of Action
The primary result of the action of this compound is the formation of organometallic complexes. These complexes can then participate in various chemical reactions, leading to the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which the compound is often used, requires a palladium catalyst and a base . The reaction is also typically performed in an organic solvent . Temperature and pressure can also affect the reaction’s rate and yield .
Properties
IUPAC Name |
1-[3-[(dimethylamino)methyl]phenyl]-N,N-dimethylmethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-13(2)9-11-6-5-7-12(8-11)10-14(3)4/h5-8H,9-10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWLQMIJGBZEME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CC=C1)CN(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19851-44-6 | |
Record name | 1,3-Bis(dimethylaminomethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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